molecular formula C20H21BrN2O3S B2521112 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 872546-06-0

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2521112
CAS No.: 872546-06-0
M. Wt: 449.36
InChI Key: YLUAPRSSDVYBQL-UHFFFAOYSA-N
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Description

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21BrN2O3S and its molecular weight is 449.36. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can modulate various signaling pathways within cells. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses and interactions with other biomolecules.

Cellular Effects

The effects of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways that promote cell survival and proliferation. It can also affect gene expression by modulating transcription factors and other regulatory proteins. In non-cancerous cells, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may influence cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which disrupts phosphorylation events critical for signal transduction. This compound can also bind to DNA and RNA, affecting the transcription and translation processes. Furthermore, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may interact with other proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The exact temporal dynamics depend on the specific experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

In animal models, the effects of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with dosage. At low doses, this compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, it can cause adverse effects, including toxicity to non-target tissues and organs. Studies have identified threshold doses at which the compound’s therapeutic effects are maximized while minimizing toxicity. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization to these compartments can influence the compound’s ability to modulate specific biochemical pathways and cellular processes.

Properties

IUPAC Name

2-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-10(2)26-17-13(21)8-11(9-14(17)25-3)18-22-19(24)16-12-6-4-5-7-15(12)27-20(16)23-18/h8-10H,4-7H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUAPRSSDVYBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.